3-Chlorobenzotrifluoride

Organic Synthesis Distillation Isomer Separation

3-Chlorobenzotrifluoride (CAS 98-15-7, m-chlorobenzotrifluoride, MCBTF) is a halogenated aromatic compound with the molecular formula C₇H₄ClF₃ and molecular weight 180.56 g/mol. It is characterized by a meta-substituted chlorine and trifluoromethyl group on a benzene ring, which confers distinct physicochemical properties relative to its ortho- and para-isomers.

Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
CAS No. 98-15-7
Cat. No. B146439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzotrifluoride
CAS98-15-7
Synonymsmeta-Chloro-benzotrifluoride, m-Chlorobenzotrifluoride, m-Chloro-a,a,a-trifluorotoluene
Molecular FormulaC7H4ClF3
Molecular Weight180.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(F)(F)F
InChIInChI=1S/C7H4ClF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
InChIKeyYTCGOUNVIAWCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzotrifluoride (CAS 98-15-7): Physicochemical Profile and Procurement Baseline


3-Chlorobenzotrifluoride (CAS 98-15-7, m-chlorobenzotrifluoride, MCBTF) is a halogenated aromatic compound with the molecular formula C₇H₄ClF₃ and molecular weight 180.56 g/mol [1]. It is characterized by a meta-substituted chlorine and trifluoromethyl group on a benzene ring, which confers distinct physicochemical properties relative to its ortho- and para-isomers. At 25°C, it exists as a colorless transparent liquid with a density of 1.336 g/mL [1], a boiling point of 137-138°C [1], and a melting point of -55.4°C [1]. The compound is poorly soluble in water (<0.1 g/100 mL at 22°C) but miscible with common organic solvents such as ethanol and ether [1]. 3-Chlorobenzotrifluoride serves primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, with its value rooted in the specific substitution pattern that governs both its physical properties and its chemical reactivity in downstream transformations [2].

3-Chlorobenzotrifluoride: Why In-Class Isomer Substitution Is Not Permissible in Critical Applications


Chlorobenzotrifluoride isomers (ortho, meta, para) are not interchangeable in precision chemical synthesis or formulation due to fundamental differences in electronic distribution, steric environment, and the resulting physicochemical properties that dictate both synthetic utility and safety profiles. The meta-substitution pattern of 3-chlorobenzotrifluoride imparts a unique reactivity profile in electrophilic aromatic substitution and cross-coupling reactions that differs markedly from the ortho- and para-isomers, directly influencing reaction selectivity, product purity, and downstream process economics [1]. Furthermore, significant variations in key physical properties—including a boiling point difference of 0.4–1.2°C versus the para-isomer, which renders distillative separation from isomer mixtures impractical [1], and a flash point 9°C lower than the para-isomer, which imposes distinct handling and storage requirements [2]—mean that substitution without rigorous process revalidation introduces unacceptable risks of impurity carryover, altered reactivity, and safety non-compliance. The quantitative evidence below substantiates why 3-chlorobenzotrifluoride must be specified with precision and cannot be freely replaced by its positional isomers or non-chlorinated analogs.

3-Chlorobenzotrifluoride: Quantifiable Differentiation Against Positional Isomers and Analogs


Boiling Point Differentiation: Meta- vs. Para-Isomer Separation Impracticality

The boiling point of 3-chlorobenzotrifluoride (meta-isomer) is 138.1°C, whereas 4-chlorobenzotrifluoride (para-isomer) boils at 139.2°C [1]. This narrow 1.1°C difference makes conventional fractional distillation economically and technically infeasible for separating mixtures of these two isomers, a fact explicitly noted in patent literature as a critical manufacturing challenge [1]. In contrast, the ortho-isomer (2-chlorobenzotrifluoride) boils at 152°C [2], which permits easier separation via distillation but does not address the meta/para co-production issue.

Organic Synthesis Distillation Isomer Separation

Flash Point and Safety Classification: Meta-Isomer Exhibits Higher Flammability Hazard

The closed-cup flash point of 3-chlorobenzotrifluoride is 38°C , whereas 4-chlorobenzotrifluoride has a flash point of 47°C . This 9°C lower flash point for the meta-isomer translates to a more stringent flammability classification and may necessitate enhanced ventilation, lower storage temperature limits, and more rigorous fire protection measures during handling and processing.

Process Safety Hazardous Material Handling Storage Classification

Liquid Density Variation: Meta-Isomer Less Dense Than Para-Isomer

At 25°C, the density of 3-chlorobenzotrifluoride is 1.336 g/mL [1], while 4-chlorobenzotrifluoride exhibits a higher density of 1.353 g/mL . This 1.3% difference, though modest, can be significant in precise formulation work, biphasic reaction setups, and computational fluid dynamics modeling for large-scale processes.

Fluid Dynamics Formulation Density

Meta/para Ratio Requirements in Synthesis: High-Purity MCBTF Essential for Downstream Pharmaceuticals and Agrochemicals

During the chlorination of benzotrifluoride, the reaction inherently produces a mixture of meta- and para-isomers. Under standard conditions (21°C, FeCl₃ catalysis), the meta/para (m/p) molar ratio is approximately 10.5–11.5 [1]. However, to produce high-purity 3-chlorobenzotrifluoride suitable for pharmaceutical and pesticide synthesis, an m/p ratio greater than about 15 is generally required [1]. Achieving this elevated ratio necessitates specialized catalyst systems (e.g., iodine or iodoaryl cocatalysts) that boost the m/p ratio to 14–18 [1]. This quantitative specification underscores that generic chlorobenzotrifluoride mixtures cannot substitute for purified 3-chlorobenzotrifluoride in critical applications.

Process Chemistry Isomer Ratio Purity Specification

Isomeric Distribution in Uncatalyzed Chlorination: Meta-Isomer Predominates but Selectivity Is Modest

In uncatalyzed chlorination of benzotrifluoride in acetic acid, the isomeric distribution was determined to be approximately 91% meta, 3% para, and 6% ortho [1]. This distribution reflects the strong meta-directing effect of the trifluoromethyl group, which is further modulated by the presence of the chlorine substituent in the product. While the meta-isomer predominates, the formation of significant ortho- and para-byproducts necessitates careful purification to isolate 3-chlorobenzotrifluoride for applications requiring high regioisomeric purity.

Electrophilic Aromatic Substitution Regioselectivity Mechanistic Studies

3-Chlorobenzotrifluoride: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of Fluorine-Containing Agrochemicals (Herbicides and Fungicides)

3-Chlorobenzotrifluoride serves as a key intermediate in the production of several commercially important herbicides, including diclofop-methyl, fluazifop-butyl, and haloxyfop-methyl, as well as triazole fungicides such as tebuconazole and propiconazole [1]. The meta-substitution pattern of the chlorine atom, in conjunction with the electron-withdrawing trifluoromethyl group, provides the precise steric and electronic environment required for subsequent coupling reactions that install the pharmacophore. Procurement of high-purity 3-chlorobenzotrifluoride (≥99%) with low para-isomer content (≤0.4%) is essential to avoid introducing positional isomer impurities that could alter the biological activity or regulatory compliance of the final agrochemical product [2].

Pharmaceutical Intermediate for Antibiotics and CNS Agents

In pharmaceutical synthesis, 3-chlorobenzotrifluoride is utilized as a building block for the preparation of 3-arylmethyl cephalosporin derivatives (antibiotics), phenylphenoxyethylaminosulfonic acid esters (anticonvulsants), and N,N-diphenyl urea derivatives (anti-tuberculosis agents) [1]. The meta-chloro substitution pattern directs subsequent functionalization steps and influences the pharmacokinetic properties of the final drug molecule. The narrow boiling point difference between meta- and para-isomers (1.1°C) means that even small amounts of the para-isomer cannot be easily removed by distillation, making the initial procurement of high-purity material a critical quality control checkpoint [2].

Dye and Pigment Intermediate (e.g., Synthetic Red VD)

3-Chlorobenzotrifluoride is a precursor in the synthesis of certain dyes, notably synthetic bright red VD [1]. The specific electronic effects of the meta-substituted chlorine and trifluoromethyl groups influence the chromophore's absorption characteristics and colorfastness. Given that dye performance is highly sensitive to trace impurities, the procurement of 3-chlorobenzotrifluoride with tightly controlled isomer content (≤0.4% para-isomer, ≤0.5% ortho-isomer) is necessary to ensure batch-to-batch color consistency and to meet industry colorant specifications.

Functional Material Solvent and Dielectric Fluid

Due to its relatively low polarity, high density (1.336 g/mL), and chemical stability, 3-chlorobenzotrifluoride is employed as a specialty solvent in organic reactions and as a dielectric fluid in certain electrical applications [1]. Its flash point of 38°C necessitates handling under flammable liquid protocols, which may influence facility design and safety compliance. For applications where a higher flash point is required (e.g., open-bench processing), the para-isomer (flash point 47°C) may be considered, but the solvent properties—including density and solubility parameters—differ, and thus direct substitution without reformulation testing is not recommended [2].

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